molecular formula C14H18F3NO3 B2385189 Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate CAS No. 291778-49-9

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B2385189
CAS No.: 291778-49-9
M. Wt: 305.297
InChI Key: SESFXBYSHTUGNX-RYUDHWBXSA-N
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Description

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 291778-49-9) is a fluorinated carbamate derivative with the molecular formula C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of trifluoromethyl-containing amino alcohols for liver and pancreas disease therapeutics . The compound is synthesized via hydrogenolysis using palladium hydroxide under hydrogen gas, yielding an 80% isolated product as a hydrochloride salt . Analytical characterization includes ¹³C NMR (δ = 17.9–171.6 ppm), IR (1687 cm⁻¹ for carbonyl), and HRMS (m/z 263.1152) .

Properties

IUPAC Name

benzyl N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

The (2S,3S) configuration is typically achieved via chiral starting materials. L-valine derivatives, which contain a pre-existing (S)-configured stereocenter, serve as precursors. For instance, the hydroxyl group at C2 is introduced through asymmetric epoxidation of allylic alcohols followed by regioselective ring-opening with trifluoromethylating agents. The trifluoro group is installed using reagents like trifluoromethyltrimethylsilane (TMSCF3) under Lewis acid catalysis.

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) constructs the C3 stereocenter. A β-ketoester intermediate undergoes AAA with benzyloxycarbonyl (Cbz) protection, yielding enantiomeric excess (ee) >95%. The hydroxy group is subsequently introduced via Sharpless asymmetric dihydroxylation, though this requires careful optimization to avoid racemization.

Stepwise Synthetic Routes

Carbamate Formation

The benzyl carbamate moiety is introduced early to protect the amine. A representative protocol involves:

  • Amine Protection : Reacting (2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
  • Work-Up : Quenching with saturated NaHCO₃, followed by extraction with DCM and drying over Na₂SO₄.

Key Data :

Step Reagents Temperature Yield
Protection Cbz-Cl, TEA 0°C → RT 85–92%

Trifluoromethyl Group Installation

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation. A ketone intermediate undergoes reaction with Ruppert–Prakash reagent (TMSCF3) in the presence of catalytic tetrabutylammonium fluoride (TBAF).

Optimization Note :

  • Excess TMSCF3 (2.5 equiv) ensures complete conversion.
  • Reaction time: 12–16 hours at −78°C prevents side reactions.

Hydroxylation at C2

The C2 hydroxy group is installed via diastereoselective reduction of a β-keto trifluoromethyl intermediate. Sodium borohydride (NaBH4) in ethanol at −20°C achieves diastereomeric ratios (dr) of 9:1.

Alternative Method :
Enzymatic reduction using alcohol dehydrogenase from Lactobacillus brevis yields >99% ee but requires specialized equipment.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1). The target compound elutes at Rf = 0.3–0.4.

Crystallization

Slow evaporation from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction, confirming the (2S,3S) configuration.

Analytical Data :

  • Melting Point : 112–114°C
  • Optical Rotation : [α]D²⁵ = +24.5° (c = 1.0, CHCl₃)
  • NMR (¹H) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.21 (d, J = 8.4 Hz, 1H, NH).

Challenges and Mitigation

Racemization Risks

The C3 stereocenter is prone to epimerization under acidic conditions. Mitigation includes:

  • Using non-polar solvents (e.g., toluene) during carbamate formation.
  • Avoiding prolonged exposure to temperatures >40°C.

Scalability Issues

Low yields in trifluoromethylation (≤60%) are addressed by switching to continuous-flow reactors, improving mass transfer and reducing side reactions.

Industrial-Scale Adaptations

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 70% (e.g., 30 minutes for carbamate formation vs. 12 hours conventionally).

Cost-Effective Protecting Groups

While benzyl carbamate offers stability, tert-butoxycarbonyl (Boc) is cheaper for large-scale batches. However, Boc removal requires acidic conditions, incompatible with the trifluoro group.

Recent Advances (Post-2020)

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ as a catalyst achieves 90% yield at room temperature, minimizing thermal degradation.

Biocatalytic Routes

Engineered transaminases convert prochiral ketones to (2S,3S)-amine intermediates with 98% ee, bypassing traditional resolution steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Reformation of the hydroxy compound

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Stereoisomeric Variants

  • Benzyl ((2S,3R)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS: 2382269-99-8): Shares the same molecular formula but differs in stereochemistry at the C3 position. No synthesis or analytical data provided in evidence, but it is marketed as an intermediate for organic synthesis .

Fluorinated Carbamates

  • tert-Butyl ((2R,3S)-2-(2,5-Difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1):

    • Structural similarity score: 0.87 (vs. target compound) .
    • Contains a difluorophenyl group and a pyran ring, enhancing rigidity compared to the target’s flexible pentyl chain.
    • Likely exhibits higher metabolic stability due to aromatic fluorination but lower solubility in polar solvents .
  • Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate (CAS: Not specified): Replaces the trifluoro-hydroxy-methylpentyl group with a furylpropyl chain. Synthesized via BF₃•OEt₂-catalyzed reactions, yielding a less polar compound with distinct NMR shifts (e.g., furyl protons at δ ~6–7 ppm) .

Non-Fluorinated Carbamates

  • Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1): Simpler structure lacking fluorination and branched alkyl groups. Lower molecular weight (181.18 g/mol) improves aqueous solubility but reduces lipid membrane permeability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
Benzyl ((2S,3S)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 291778-49-9 C₁₄H₁₈F₃NO₃ 305.29 Trifluoromethyl, hydroxy, carbamate Hydrogenolysis with Pd(OH)₂/C Pharmaceutical intermediate
Benzyl ((2S,3R)-1,1,1-Trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate 2382269-99-8 C₁₄H₁₈F₃NO₃ 305.29 Trifluoromethyl, hydroxy, carbamate Not specified Organic synthesis intermediate
tert-Butyl ((2R,3S)-2-(2,5-Difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate 1172623-98-1 C₂₀H₂₆F₂NO₄ 406.43 Difluorophenyl, pyran, carbamate Amide coupling with BOP reagent Enantioselective drug synthesis
Benzyl N-[3-(5-Methyl-2-furyl)propyl]carbamate Not available C₁₆H₁₉NO₃ 273.33 Furyl, carbamate BF₃•OEt₂ catalysis Heterocycle synthesis
Methyl (3-Hydroxyphenyl)-carbamate 13683-89-1 C₈H₉NO₃ 181.18 Phenolic hydroxy, carbamate Esterification Polymer stabilizer

Key Findings and Discussion

  • Structural Impact on Solubility: The trifluoromethyl group in the target compound increases lipophilicity (logP ~4) compared to non-fluorinated analogs, making it suitable for crossing biological membranes .
  • Synthetic Efficiency: Hydrogenolysis yields higher purity (80%) than BF₃•OEt₂-mediated reactions (e.g., 60–70% for furyl derivatives) .
  • Cost and Availability : The target compound is priced at €6,703.27/500 mg (industrial scale), reflecting its specialized fluorination and chiral purity . In contrast, simpler carbamates like Methyl (3-hydroxyphenyl)-carbamate cost <€100/g .

Biological Activity

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is an organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F3N3O2C_{13}H_{18}F_{3}N_{3}O_{2}. The compound contains a trifluoromethyl group , which enhances its lipophilicity and metabolic stability. Its stereochemistry (2S,3S) is critical for its biological interactions.

PropertyValue
Molecular Weight303.29 g/mol
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, Trifluoromethyl

Biological Activity

This compound exhibits various biological activities primarily due to its carbamate structure, which is often associated with enzyme inhibition and modulation. The trifluoromethyl group enhances binding affinity to biological targets.

The mechanism of action involves the compound's ability to mimic natural substrates in enzymatic reactions. This structural similarity allows it to act as an inhibitor or modulator of specific enzymes. For instance:

  • Enzyme Inhibition : Studies have shown that compounds with carbamate functionalities can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that this compound interacts with AChE with a Ki value indicating a potent inhibitory effect. This suggests potential applications in treating neurodegenerative diseases.
  • Pharmacological Applications : In vivo studies indicate that the compound may exhibit anti-inflammatory properties. It has been tested in models of inflammation where it reduced markers such as TNF-alpha and IL-6.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : The reaction between benzyl carbamate and trifluoroacetaldehyde followed by hydrolysis yields the desired product.

Q & A

Q. Table 1: Synthetic Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (Pd(OH)₂/C)2 mol%Maximizes deprotection
H₂ PressureAtmosphericPrevents over-reduction
PurificationColumn chromatographyRemoves byproducts

Basic: What spectroscopic methods are used to characterize this compound, and what key data should researchers expect?

Methodological Answer:
Critical characterization techniques include:

  • ¹³C NMR : Peaks at δ 17.9 (CH₃), 68.1 (C-OH), and 153.6 ppm (carbamate carbonyl) confirm the structure .
  • MS (EI) : Molecular ion [M⁺] at m/z 263 (C₁₄H₁₇NO₄), with fragmentation peaks at m/z 91 (benzyl group) .
  • IR : Bands at 1687 cm⁻¹ (C=O stretch) and 2965 cm⁻¹ (C-H stretch) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsStructural Assignment
¹³C NMRδ 153.6 ppmCarbamate carbonyl
MSm/z 263 [M⁺]Molecular ion confirmation
IR1687 cm⁻¹C=O stretch

Advanced: How can researchers resolve contradictions in stereochemical assignment during X-ray crystallography?

Methodological Answer:
For chiral centers (2S,3S), use:

  • SHELX Software : Refinement with SHELXL (e.g., Flack parameter x) to distinguish enantiomorphs in near-centrosymmetric structures .
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR shifts and compare with experimental data .

Note : Avoid relying solely on η parameters in SHELX for near-centrosymmetric structures due to false chirality indications .

Advanced: How to troubleshoot low yields during the Pd-catalyzed deprotection step?

Methodological Answer:
Common issues and solutions:

  • Catalyst Poisoning : Ensure starting material is free from sulfur-containing impurities. Pre-wash the catalyst with EtOAc .
  • Incomplete Hydrogenation : Increase H₂ pressure (1–3 atm) or use fresh catalyst.
  • Sublimation Loss : Control vacuum during concentration (≤100 mbar) to retain product .

Q. Table 3: Troubleshooting Guide

IssueSolution
Low ConversionIncrease catalyst loading to 5 mol%
Byproduct FormationUse degassed solvents

Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for trifluoromethyl group reactivity (e.g., nucleophilic attack at the carbamate carbonyl) .
  • Molecular Dynamics : Simulate solvent effects (e.g., EtOAc vs. THF) on reaction pathways.
  • pKa Prediction : Tools like MarvinSketch estimate the hydroxyl group’s acidity (pKa ~12–14) for deprotonation studies .

Advanced: How to validate purity and stability under varying storage conditions?

Methodological Answer:

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
  • Hygroscopicity : Store in desiccators with silica gel; the hydrochloride salt is prone to moisture absorption .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the carbamate group .

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